molecular formula C12H12 B14330136 1,2,2A,3-Tetrahydroacenaphthylene CAS No. 111763-49-6

1,2,2A,3-Tetrahydroacenaphthylene

Cat. No.: B14330136
CAS No.: 111763-49-6
M. Wt: 156.22 g/mol
InChI Key: ZTJLTWWDFIPOKA-UHFFFAOYSA-N
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Description

1,2,2a,3-Tetrahydroacenaphthylene (CAS Number: 16897-56-6 ) is a polycyclic organic compound with the molecular formula C12H12 and a molecular weight of 156.22 g/mol . This hydrogenated derivative of acenaphthylene has a density of approximately 1.088 g/cm³ and a boiling point of 284.3°C at 760 mmHg . It is a chemical intermediate used in organic synthesis and research applications, with its saturated structure making it a subject of interest in hydrocarbon chemistry studies . This product is intended for research and development purposes only. It is not intended for human or veterinary use, or for any other form of personal application. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111763-49-6

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1,2,3,3a-tetrahydroacenaphthylene

InChI

InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-5,11H,6-8H2

InChI Key

ZTJLTWWDFIPOKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C1CC=CC3=CC=C2

Origin of Product

United States

Ii. Advanced Nomenclature and Structural Elucidation of 1,2,2a,3 Tetrahydroacenaphthylene

Systematic Nomenclature and Prevailing Academic Synonyms

The naming of 1,2,2A,3-Tetrahydroacenaphthylene is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a systematic framework for uniquely identifying chemical compounds. msu.edu The base name "acenaphthylene" denotes a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting carbons 1 and 8. The prefix "tetrahydro" indicates the addition of four hydrogen atoms, saturating four of the carbons in the aromatic system. The locants "1,2,2A,3" specify the exact positions of these hydrogenations.

In academic literature and chemical databases, this compound is also known by several synonyms. These alternative names often arise from different, yet valid, perspectives on the parent structure or from historical naming conventions. One of the most common synonyms is 2a,3,4,5-Tetrahydroacenaphthene (B8814472) . nih.gov Another prevalent synonym is 1,2,2a,3,4,5-Hexahydroacenaphthylene . nist.gov This name considers the fully saturated acenaphthene (B1664957) as the parent and indicates the positions of unsaturation. Other recorded synonyms include Tetraphthen and simply Tetrahydroacenaphthene. nist.gov

The use of different synonyms can sometimes lead to confusion, highlighting the importance of standardized identifiers such as the Chemical Abstracts Service (CAS) Registry Number. For the compound , the CAS number is 480-72-8. nist.gov

Below is a table summarizing the common nomenclature for this compound:

Nomenclature Type Name
IUPAC NameThis compound
Synonym2a,3,4,5-Tetrahydroacenaphthene nih.gov
Synonym1,2,2a,3,4,5-Hexahydroacenaphthylene nist.gov
SynonymTetraphthen nist.gov
Synonym(1-4)-Tetrahydroacenaphthene nist.gov
Synonym2a,3,4,5-Tetrahydroacenaphthalene nist.gov

Stereochemical Considerations and Conformational Analysis of the Tetrahydroacenaphthylene Ring System in Research

The three-dimensional structure of this compound is complex due to the fusion of a five-membered ring and a six-membered ring to a central aromatic component, along with the presence of stereocenters. The hydrogenation of the acenaphthylene (B141429) core introduces chirality, leading to the possibility of different stereoisomers. The specific spatial arrangement of the atoms, or conformation, of the tetrahydroacenaphthylene ring system is a key area of research.

Conformational analysis of cyclic systems, especially fused rings, often involves the study of various low-energy conformations such as chair, boat, and twist-boat forms for six-membered rings, and envelope and twist conformations for five-membered rings. csbsju.edubiomedres.us For medium-sized rings (eight to fourteen atoms), the analysis becomes more complex, with an emphasis on avoiding transannular non-bonded interactions. princeton.edu While this compound itself is not a medium ring, the principles of minimizing steric strain and non-bonded interactions are central to determining its most stable conformations. princeton.edu

Research into the conformational preferences of similar bicyclic and polycyclic systems often employs computational methods, such as molecular mechanics (MM2), to predict the most stable conformers. princeton.edu These studies are crucial for understanding the reactivity and biological activity of such molecules, as the spatial arrangement of functional groups can significantly influence their interactions with other molecules. The study of related systems, like those containing eight-membered disulfide-containing rings, has revealed the existence of multiple low-energy conformers in solution, highlighting the dynamic nature of these ring systems. nih.gov

Methodologies for the Structural Characterization of Novel Synthesized Analogues in Academic Contexts

The synthesis of novel analogues of this compound is a significant endeavor in organic chemistry, aimed at exploring new chemical space and potential applications. Once synthesized, the precise structural characterization of these new molecules is of paramount importance. A suite of analytical techniques is typically employed to elucidate the exact structure, including the connectivity of atoms and their three-dimensional arrangement.

Key methodologies for structural characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of a new compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nist.gov

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. mdpi.com This technique has been used to characterize complex structures like derivatives of pentacyclic triterpenes. mdpi.com

The synthesis and characterization of novel compounds, such as 1,2,3-triazole derivatives, often involve these techniques to confirm the successful formation of the target molecule and to understand its structural properties. mdpi.comnih.gov For instance, in the characterization of a new 1,2,3-triazole derivative of a pentacyclic triterpene, researchers utilized NMR, IR, HR-MS, and X-ray diffraction to fully elucidate its structure. mdpi.com Similarly, the synthesis of isostructural compounds like Ca12Ga14O33 relies on techniques such as X-ray and neutron powder diffraction to confirm the structure. nih.gov

The table below summarizes the primary analytical methods used for structural elucidation:

Analytical Technique Information Obtained
NMR Spectroscopy (¹H, ¹³C, 2D)Carbon-hydrogen framework, connectivity
High-Resolution Mass Spectrometry (HR-MS)Molecular weight, elemental composition mdpi.com
Infrared (IR) SpectroscopyFunctional groups nist.gov
X-ray CrystallographyDefinitive 3D structure, bond lengths, bond angles mdpi.com

Iii. Sophisticated Synthetic Methodologies for 1,2,2a,3 Tetrahydroacenaphthylene and Its Chemical Derivatives

Catalytic Hydrogenation Strategies for the Formation of Tetrahydroacenaphthylene Frameworks

Catalytic hydrogenation represents a direct and powerful approach for the synthesis of 1,2,2a,3-tetrahydroacenaphthylene from its unsaturated precursor, acenaphthylene (B141429). This method involves the addition of hydrogen across the double bonds of the acenaphthylene molecule in the presence of a metal catalyst. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

The catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like acenaphthylene is a process that can be controlled to achieve specific levels of saturation. nih.gov The mechanism of hydrogenation over a palladium catalyst is believed to involve the concerted addition of hydrogen to the region of the molecule with the least delocalization of electrons, known as the K-region. In the case of acenaphthylene, this would correspond to the double bond in the five-membered ring.

Studies on the hydrogenation of related PAHs have shown that under mild conditions with a palladium catalyst, the reaction can be stopped at the dihydro stage, where only one double bond has been hydrogenated. Increasing the hydrogen pressure or prolonging the reaction time generally leads to further hydrogenation to the fully saturated perhydroacenaphthene (B1583686). The regioselectivity of the hydrogenation can be influenced by the presence of substituents on the aromatic rings.

The stereochemistry of the hydrogenation, which determines the spatial arrangement of the added hydrogen atoms, is also a critical aspect. For instance, the catalytic reduction of acenaphthenequinone, a related compound, in the presence of platinum in ethanol (B145695) yields a mixture of cis- and trans-acenaphthylene glycols. nih.govmdpi.com This indicates that the hydrogen atoms can add to the same side (cis) or opposite sides (trans) of the molecule.

The key to achieving a controlled reduction of acenaphthylene to this compound lies in the careful optimization of the catalyst system and reaction conditions. appliedcatalysts.com Supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO₃), are commonly used for these transformations. researchgate.netlibretexts.org To prevent over-hydrogenation to the fully saturated alkane, the catalyst can be "poisoned" with additives like lead acetate (B1210297) and quinoline, a formulation known as Lindlar's catalyst. researchgate.netlibretexts.org This deactivation of the catalyst allows for the selective hydrogenation of the alkyne or, in this case, the more reactive double bond of acenaphthylene, to the corresponding alkene or dihydro derivative.

The choice of solvent, temperature, and hydrogen pressure are also crucial parameters to control. appliedcatalysts.com Lower temperatures and pressures generally favor partial hydrogenation. For example, catalytic hydrogenations of various PAHs over palladium supported on alumina (B75360) have been successfully carried out under mild conditions of approximately 90°C and 0.42 MPa of hydrogen pressure, leading to complete saturation without significant side reactions. nih.gov

Catalyst SystemSubstrateProductKey Findings
Palladium/γ-AluminaAcenaphthylenePerhydroacenaphtheneComplete hydrogenation under mild conditions (90°C, 0.42 MPa H₂). nih.gov
Palladium/CharcoalVarious PAHsDihydroarenesRegiospecific hydrogenation at the K-region under low pressure and ambient temperature.
PlatinumVarious PAHsTetrahydroarenesRegioselective hydrogenation of terminal rings.
Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)Alkynescis-AlkenesPrevents over-hydrogenation to alkanes. researchgate.netlibretexts.org
Ruthenium NanoparticlesNaphthalene (B1677914), AnthracenePartially hydrogenated productsGood to excellent selectivities by optimizing reaction conditions. rsc.org

Precursor-Based Synthetic Pathways: Transformations from Acenaphthene (B1664957) and Acenaphthylene

The synthesis of this compound and its derivatives can also be achieved through strategic transformations of readily available precursors like acenaphthene and acenaphthylene. researchgate.netwikipedia.org These pathways often involve a series of reactions that modify the existing carbon skeleton to introduce the desired level of saturation and functionality.

One effective strategy involves a dehydrogenation-reduction sequence. Acenaphthene, which is the fully saturated analog of the cyclopentene (B43876) ring in acenaphthylene, can be catalytically dehydrogenated to produce acenaphthylene. researchgate.net This process is typically carried out in the vapor phase over a catalyst at elevated temperatures. researchgate.net The resulting acenaphthylene can then be selectively hydrogenated, as described in the previous section, to yield this compound. This two-step approach allows for a controlled synthesis starting from the more stable and commercially available acenaphthene.

More elaborate, multi-step synthetic sequences are often employed to produce functionalized derivatives of this compound. trine.eduyoutube.comsyrris.jpyoutube.com These strategies allow for the introduction of various substituent groups onto the aromatic or aliphatic portions of the molecule. For instance, reactions can be designed to first functionalize the acenaphthene or acenaphthylene precursor, followed by the key hydrogenation step.

An example of a multi-step approach could involve the nitration of acenaphthene to introduce a nitro group, which can then be reduced to an amino group or used to direct further substitutions. The functionalized acenaphthene can then be dehydrogenated and subsequently hydrogenated to the desired functionalized tetrahydroacenaphthylene. The development of such multi-step syntheses is crucial for creating a library of derivatives with tailored properties. trine.edusyrris.jp

PrecursorReaction SequenceTarget MoleculeSignificance
AcenaphtheneVapour phase catalytic dehydrogenationAcenaphthyleneProvides the direct precursor for hydrogenation. researchgate.net
AcenaphtheneNitration, followed by other transformationsFunctionalized AcenaphthenesAllows for the introduction of various functional groups. trine.edu
AcenaphthyleneSelective HydrogenationThis compoundDirect route to the target compound. wikipedia.org

Annulation and Cycloaddition Reactions in the Construction of Fused Polycyclic Systems

Annulation and cycloaddition reactions offer powerful and convergent strategies for constructing the fused polycyclic framework of tetrahydroacenaphthylene and more complex systems containing this core structure. mit.edunih.gov These methods involve the formation of new rings onto a pre-existing molecular scaffold.

Annulation reactions, which involve the building of a new ring onto an existing one, have been employed to synthesize a variety of fused aromatic systems. researchgate.netbeilstein-journals.org For example, palladium-catalyzed annulation reactions have been used to construct acenaphthylene-fused heterocycles. researchgate.netbeilstein-journals.org While not directly forming the tetrahydro- derivative, these methods create the fundamental acenaphthylene core which can then be subjected to hydrogenation.

Cycloaddition reactions, such as the Diels-Alder reaction, are another cornerstone of polycyclic system synthesis. nih.govwikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org While a direct Diels-Alder synthesis of the tetrahydroacenaphthylene core is not straightforward, related cycloaddition strategies can be envisioned. For instance, a [2+2] photocycloaddition could potentially be used to form the cyclobutane (B1203170) ring of a precursor, which could then be rearranged or further modified. acs.org More advanced tandem reactions, such as a C-H activation-annulation followed by a Diels-Alder reaction, have been developed to rapidly construct acenaphthylene-containing polycyclic aromatic hydrocarbons. nih.gov These innovative methods highlight the ongoing development of synthetic tools for accessing complex fused ring systems.

Reaction TypeReactantsProduct TypeKey Features
Palladium-catalyzed Annulation1,8-Dihalonaphthalenes and heteroarylboronic acids/estersAcenaphthylene-fused heterocyclesCascade reaction involving Suzuki-Miyaura coupling and C-H arylation. beilstein-journals.org
Tandem C-H AnnulationAryl alkyl ketones and acetylenedicarboxylatesAcenaphthylene-containing PAHsSingle-step access to complex systems with high chemo- and regioselectivity. nih.gov
Diels-Alder CycloadditionConjugated diene and dienophileSubstituted cyclohexene (B86901) derivativesPowerful tool for forming six-membered rings with stereochemical control. wikipedia.org
[2+2] PhotocycloadditionTwo olefinsCarbocyclic productsInvolves excitation by UV or visible light. acs.org

Palladium-Catalyzed Annulation Reactions for Acenaphthylene-Fused Structures

Palladium-catalyzed annulation reactions have emerged as a powerful tool for constructing complex polycyclic aromatic hydrocarbons (PAHs), including acenaphthylene-fused structures. These reactions offer an efficient means to form new rings onto a pre-existing aromatic framework.

One notable application involves the palladium-catalyzed annulation of 9-bromo- and 9-chlorophenanthrenes with alkynes, which yields 4,5-disubstituted acephenanthrylenes. mst.edu This process has been shown to be effective for a variety of substituted phenanthrenes and alkynes, providing a versatile route to these extended π-systems. mst.edu The choice of catalyst, ligand, solvent, and base is crucial for the success of these reactions, with specific combinations leading to higher yields and selectivity. mst.edu For instance, the use of [PdCl2(dppf)] as a catalyst has been found to be superior in certain cases, while the additive CsOPiv can significantly reduce the formation of byproducts. mst.edu

Furthermore, palladium-catalyzed intramolecular C-H bond activation of bromo-substituted C1,C2-diarylated acenaphthylenes can lead to the formation of dibenzo[j,l]fluoranthenes. researchgate.net This demonstrates the utility of palladium catalysis in facilitating complex cyclization reactions to build intricate fused-ring systems. The development of three-component annulation reactions involving multiple C-H activations, also catalyzed by palladium, provides a novel strategy for creating succinimide-fused tricyclic scaffolds from simple and readily available starting materials. rsc.org

The scope of palladium-catalyzed annulations extends to the use of strained cyclic allenes, which react with aryl halides to generate fused heterocyclic products. nih.gov This methodology allows for the formation of two new bonds and an sp3 center in a single step. nih.gov The versatility of these reactions is further highlighted by their application in the synthesis of substituted phenanthrenes from 2-biaryl triflates and alkynes, showcasing a C-H annulation strategy. researchgate.net

A summary of representative palladium-catalyzed annulation reactions is presented in the table below.

Starting MaterialsCatalyst/ReagentsProduct TypeYield (%)
9-Bromophenanthrene, Diphenylacetylene[PdCl2(dppf)], DBU, CsOPiv4,5-Diphenylacephenanthrylene89
Bromo-substituted C1,C2-diarylated acenaphthylenesPalladium catalystDibenzo[j,l]fluorantheneNot specified
Aryl iodides, Maleimide (B117702), TsOMePalladium catalystSuccinimide-fused tricyclic scaffoldsNot specified
Aryl halides, Cyclic allene (B1206475) precursorsPalladium catalystFused heterocyclic productsNot specified
2-Biaryl triflates, AlkynesPalladium catalystSubstituted phenanthrenesNot specified

This table provides a selection of examples and is not exhaustive.

Diels-Alder Reactions in the Assembly of Related Tetrahydrophenanthrene Derivatives

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been applied to the assembly of tetrahydrophenanthrene derivatives and related structures. youtube.comkhanacademy.org This reaction typically involves a conjugated diene reacting with a dienophile to form a cyclohexene ring system. youtube.com

In the context of cannabinoid synthesis, a strategy based on the Diels-Alder reaction of vinylchromenes with electron-poor dienophiles has been developed to create tetrahydrocannabinol derivatives. nih.gov This approach allows for the construction of the characteristic tricyclic core of cannabinoids. nih.gov The reaction of substituted vinyl chromenes with various dienophiles, such as maleic anhydride, can lead to complex molecules that serve as precursors for further transformations. nih.gov

The versatility of the Diels-Alder reaction is further demonstrated in its use with atypical dienes. For instance, 2-furoic acids and their derivatives, despite having electron-withdrawing substituents, can act as reactive dienes in couplings with maleimide dienophiles. rsc.org These reactions are often enhanced by using water as a solvent and by activating the furoic acid as its carboxylate salt, enabling the reactions to proceed under mild conditions. rsc.org

The regioselectivity and stereoselectivity of the Diels-Alder reaction are critical considerations in synthesis. youtube.com The orientation of substituents on the diene and dienophile dictates the stereochemistry of the resulting adduct. youtube.com For cyclic dienes, the "endo rule" often predicts the major diastereomer formed. youtube.com Understanding the electronic properties of the reactants is also key; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. khanacademy.org

The following table summarizes key aspects of Diels-Alder reactions relevant to the synthesis of complex cyclic systems.

Diene TypeDienophile TypeKey Reaction FeaturesResulting Structure
VinylchromenesElectron-poor dienophiles (e.g., maleic anhydride)Forms tricyclic cannabinoid-like coreTetrahydrocannabinol derivatives
2-Furoic acids and derivativesMaleimide dienophilesCan be performed in water under mild conditionsVersatile synthons for carbocyclic products
General conjugated dienesSubstituted alkenesStereospecific and regioselectiveCyclohexene derivatives
Cyclic dienesVarious dienophilesOften follows the "endo rule" for stereoselectivityBicyclic compounds

Emerging Synthetic Approaches to Substituted Tetrahydroacenaphthylene Systems

Recent research has focused on developing novel and more efficient methods for the synthesis of substituted tetrahydroacenaphthylene systems, addressing challenges such as regioselectivity and the introduction of heteroatoms.

Regioselective Electrophilic Substitution of Silylated Acenaphthene and Acenaphthylene Precursors

The regioselective functionalization of acenaphthene and acenaphthylene is a significant challenge due to the multiple reactive positions on the aromatic core. libretexts.org The use of silyl (B83357) groups as directing groups offers a powerful strategy to control the position of electrophilic substitution. Silylated precursors can be prepared and then subjected to electrophilic attack, with the silyl group directing the incoming electrophile to a specific carbon atom. Subsequent removal of the silyl group provides the desired regiochemically pure substituted product. This approach allows for the synthesis of derivatives that would be difficult to obtain through direct substitution of the parent hydrocarbon.

Boron/Nitrogen Doping via Indole-Directed C-H Borylation Strategies

The incorporation of heteroatoms, such as boron and nitrogen, into the polycyclic aromatic framework can significantly alter the electronic and photophysical properties of the resulting compounds. Indole-directed C-H borylation has emerged as a promising strategy for achieving this "doping." In this approach, an indole (B1671886) moiety is appended to the acenaphthylene scaffold. The nitrogen atom of the indole then directs a transition metal catalyst (often iridium-based) to borylate a specific C-H bond on the acenaphthylene core. The resulting boronic ester can then be further functionalized, for example, through cross-coupling reactions, to introduce nitrogen or other atoms. This method provides a high degree of control over the position of heteroatom incorporation.

Mechanochemical Approaches in the Synthesis of Periphery-Hydrogenated Polycyclic Aromatic Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solution-based synthesis. rsc.orgchemrxiv.orgrsc.org In the context of polycyclic aromatic compounds, mechanochemical methods have been successfully employed for periphery hydrogenation. rsc.orgchemrxiv.orgrsc.org

A notable example is the rhodium-catalyzed mechanochemical transfer hydrogenation of PAHs. rsc.orgchemrxiv.orgrsc.org This method utilizes a ball mill to grind the solid reactants—the PAH, a hydrogen donor (such as B₂(OH)₄/n-BuOH), and a rhodium catalyst—together. rsc.org The mechanical energy generated during milling facilitates the transfer of hydrogen to the periphery of the PAH, leading to the formation of hydrogenated derivatives. rsc.orgrsc.org This approach avoids the need for high-pressure hydrogen gas and often proceeds rapidly under ambient conditions. rsc.orgchemrxiv.orgrsc.org This technique has been shown to be applicable to a variety of PAHs, offering a practical route to sp³-rich nanocarbon materials. rsc.orgchemrxiv.orgrsc.org

The following table highlights key features of these emerging synthetic methods.

Synthetic ApproachKey PrincipleAdvantages
Regioselective Electrophilic SubstitutionUse of silyl directing groups to control the position of substitution.High regioselectivity, access to specific isomers.
Boron/Nitrogen DopingIndole-directed C-H borylation for site-selective introduction of boron, followed by further functionalization.Precise control over heteroatom placement, tunable electronic properties.
Mechanochemical SynthesisUse of mechanical force (ball milling) to drive hydrogenation reactions.Avoids high-pressure H₂ gas, rapid reaction times, environmentally friendly. rsc.orgchemrxiv.orgrsc.org

V. Advanced Derivatives and Structurally Analogous Compounds of 1,2,2a,3 Tetrahydroacenaphthylene

Research on Structurally Modified Tetrahydroacenaphthylene Derivatives

Structural modification of the tetrahydroacenaphthylene framework through the introduction of various functional groups is a key strategy for creating novel molecules with tailored properties.

The introduction of cyano (–CN) groups into aromatic systems is a powerful method for modifying their electronic and photophysical properties. While direct studies on cyano-substituted 1,2,2a,3-tetrahydroacenaphthylene are specific, research on analogous structures provides significant insights. For instance, the synthesis of cyano-substituted tetraphenylethylene (B103901) derivatives, which also feature a core that can exhibit aggregation-induced emission (AIE), has been explored. nih.gov These are typically synthesized via Suzuki coupling reactions with high yields. nih.gov

The addition of a cyano group, a strong electron-withdrawing group, can significantly influence the molecule's properties. In related AIE luminogens, adding an extra cyano group has been shown to induce a substantial red-shift in the solid-state emission. nih.gov These compounds are often thermally stable and soluble in common organic solvents, emitting weakly in solution but becoming strong emitters in the solid state. nih.gov This behavior is critical for applications in optoelectronics, such as in the fabrication of non-doped solution-processed organic light-emitting diodes (OLEDs). nih.gov

Table 1: Properties of Cyano-Substituted AIE Luminogens

Compound Family Key Synthetic Reaction Impact of Cyano Group Potential Application

Data compiled from studies on analogous aromatic systems.

Phenyl-substituted acenaphthene (B1664957) diols are valuable synthetic intermediates. Acenaphthalene diols, for example, are used in Ru-catalyzed benzannulation reactions with dienes to produce cycloadducts, which can then be dehydrated under acidic conditions to yield fluoranthenes in high yields. rsc.org The functionalization with phenyl groups can alter the electronic properties and steric profile of the resulting molecules.

The study of phenyl-substituted systems is broad. In rhodamine dyes, phenyl substitution affects non-radiative decay pathways and excited-state lifetimes. nih.gov Phenyl-substituted large acenes have been synthesized using Diels-Alder cycloadditions, demonstrating the versatility of phenyl groups in building complex polycyclic aromatic hydrocarbons (PAHs). nih.gov These studies underscore the importance of phenyl-substituted intermediates, like acenaphthene diols, as building blocks for larger, functional π-conjugated systems.

Heteroatom-Doped Tetrahydroacenaphthylene Analogues (e.g., Boron/Nitrogen-Acenaphthylenes)

Heteroatom doping, the replacement of one or more carbon atoms in an aromatic system with atoms like boron (B) or nitrogen (N), is a highly effective strategy for tuning the optoelectronic properties of PAHs. nih.govnih.gov This approach has been successfully applied to the acenaphthylene (B141429) scaffold.

Boron/nitrogen-doped acenaphthylenes represent a novel class of BN-doped cyclopenta-fused PAHs. acs.orgresearchgate.net A common synthetic route is through indole-directed C–H borylation. acs.orgresearchgate.net This method allows for the creation of BN-acenaphthylene and its reduced form, BN-acenaphthene, which have been characterized by single-crystal X-ray analysis. acs.orgresearchgate.net

Key findings from these studies include:

Property Modulation : Doping the acenaphthylene core with a BN unit can increase the Lowest Unoccupied Molecular Orbital (LUMO) level and decrease the Highest Occupied Molecular Orbital (HOMO) level, resulting in a wider HOMO–LUMO energy gap. acs.orgresearchgate.net

Further Functionalization : The synthesized BN-acenaphthylenes can undergo further regioselective bromination, and subsequent cross-coupling reactions can introduce a variety of substituents, allowing for fine-tuning of their photophysical properties. acs.org

Structural Impact : In tetracoordinate boron-doped PAHs, the boron atom often adopts a tetrahedral geometry, which can force the molecular structure to be non-planar. nih.gov This contrasts with the trigonal planar geometry typically seen in tricoordinate boron compounds. nih.gov

Nitrogen-doping is another powerful tool. The type of nitrogen incorporated—pyridinic, pyrrolic, or graphitic—greatly influences the properties of the resulting N-doped PAHs. nih.gov Pyridinic nitrogen tends to make the PAH more electron-deficient, while pyrrolic and graphitic nitrogen can make it more electron-rich. nih.gov New synthetic methods, such as a one-pot Suzuki coupling/intramolecular SNAr cascade reaction, have been developed to create N-doped PAHs with graphitic nitrogen, which were previously difficult to access. nih.govrsc.org

Table 2: Comparison of Boron and Nitrogen Doping in Acenaphthylene Analogues

Dopant Common Synthetic Method Effect on HOMO/LUMO Gap Key Structural Feature
Boron (B) Indole-directed C-H borylation Widens the gap Can induce non-planar geometry (tetracoordinate B)

Data compiled from various studies on doped PAHs. nih.govacs.orgresearchgate.netnih.gov

Fused Polycyclic Aromatic Hydrocarbons and Heteroarenes Derived from Acenaphthylene

The acenaphthylene unit is a fundamental building block for constructing larger, more complex fused aromatic systems, including both all-carbon PAHs and heteroaromatic compounds.

Benzo[j]fluoranthene is a PAH composed of two naphthalene-like units fused by a five-membered ring. wikipedia.org Its synthesis and the synthesis of its derivatives are of significant interest due to their presence in natural products and their potential applications. rsc.orgnih.gov

Several synthetic strategies have been developed:

Palladium-Catalyzed Cascade Reactions : A highly efficient method involves a Pd-catalyzed Suzuki–Miyaura cross-coupling between 1,8-dihalonaphthalenes and arylboronic acids, followed by an intramolecular C–H arylation. nih.govbeilstein-journals.org This approach has been used to construct polyoxygenated benzo[j]fluoranthenes, which are structurally relevant to fungal natural products like bulgarein. nih.govbeilstein-journals.org

McMurry Ring Closure : Another route involves a Suzuki coupling between a 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate, followed by an intramolecular McMurry ring closure. acs.org This modular approach allowed for the first total synthesis of the natural product benzo[j]fluoranthene-4,9-diol. acs.org

Oxidative Coupling : Electron-rich naphthalenes can undergo oxidative dimerization using reagents like ferric chloride (FeCl₃) to directly yield benzo[j]fluoranthenes in moderate yields. rsc.orgresearchgate.net

These synthetic methods provide access to a wide range of substituted benzo[j]fluoranthene derivatives, enabling the study of their biological activities and material properties. acs.orgresearchgate.net

Fusing heterocyclic rings to the acenaphthylene core creates a diverse family of materials with unique properties. A Pd-catalyzed cascade reaction, similar to that used for benzo[j]fluoranthenes, is a powerful tool for synthesizing these compounds. nih.govbeilstein-journals.org

By reacting 1,8-dihalonaphthalenes with various heteroarylboronic acids or esters, a wide range of acenaphthylene-fused heteroarenes can be produced in good to high yields (45–90%). nih.govbeilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to synthesize acenaphtho-annulated systems containing:

Five-membered rings : Thiophene, furan, pyrazole. nih.govbeilstein-journals.org

Six-membered rings : Pyridine, pyrimidine. nih.govbeilstein-journals.org

Fused heterocycles : Benzofuran. nih.govbeilstein-journals.org

The development of general methods for synthesizing precursors, such as acenaphthene-fused imidazolinium salts, further expands the scope of accessible structures, including N-heterocyclic carbene (NHC) ligands with fixed geometries for use in catalysis. acs.org One-pot, multi-component reactions have also been developed for the efficient synthesis of complex fused systems like dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives from acenaphthoquinone. nih.gov

Table 3: Synthesized Acenaphthylene-Fused Heteroarenes

Heterocycle Fused Synthetic Method Precursors Yield Range
Thiophene, Furan, Pyridine, Pyrimidine Pd-catalyzed Suzuki/C-H Arylation Cascade 1,8-Dihalonaphthalenes, Heteroarylboronic acids/esters 45-90%
Benzofuran Pd-catalyzed Suzuki/C-H Arylation Cascade 1,8-Diiodonaphthalene, 2-Benzofuranylboronic acid 86%

Data compiled from cited research articles. nih.govbeilstein-journals.orgnih.gov

Vi. Advanced Spectroscopic Analysis and Structural Correlation in Academic Research

High-Resolution Infrared (IR) Absorption Spectroscopy for Detailed Structural Elucidation

High-resolution IR spectroscopy is a fundamental technique for probing the vibrational modes of molecules. For a molecule like 1,2,2a,3-tetrahydroacenaphthylene, which contains both aromatic and aliphatic C-H bonds, the IR spectrum provides distinct signatures that allow for detailed structural analysis. nih.gov

The IR spectrum of hydrogenated PAHs is characterized by features in the 3 µm region. aanda.org Aromatic C-H stretching vibrations typically appear around 3.3 µm (approximately 3030 cm⁻¹), while the partial hydrogenation in this compound gives rise to stronger aliphatic C-H stretching bands from the -CH₂- groups near 3.4 µm (approximately 2940 cm⁻¹). nih.govresearchgate.net The introduction of sp³-hybridized carbons and the associated C-H bonds significantly alters the spectrum compared to its fully aromatic precursor, acenaphthylene (B141429). researchgate.net The aliphatic asymmetric CH-stretch modes in hydrogenated PAHs are generally observed in a narrow frequency range (3.389–3.393 μm or 2950.2–2947.0 cm⁻¹) and are among the strongest bands. aanda.org

Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, plays a significant role in the IR spectra of PAHs and their derivatives. aanda.orgarxiv.org It can cause shifts in vibrational frequencies and the appearance of overtone and combination bands, which might complicate spectral interpretation but also provide deeper structural insights. nih.govbohrium.com For instance, anharmonic effects can influence the positions and intensities of bands in the mid-IR region, and accounting for them through theoretical calculations, such as second-order vibrational perturbation theory (VPT2), leads to a much better agreement with experimental spectra. aanda.orgarxiv.org

Table 1: Typical IR Absorption Regions for C-H Stretching Vibrations in Hydrogenated PAHs

Vibrational ModeApproximate Wavenumber (cm⁻¹)Approximate Wavelength (µm)Notes
Aromatic C-H Stretch3080 - 30403.25 - 3.29Characteristic of the remaining sp² C-H bonds on the aromatic ring. nih.gov
Aliphatic Asymmetric CH₂ Stretch2950 - 29473.389 - 3.393Strong bands resulting from the hydrogenated portion of the molecule. aanda.org
Aliphatic Symmetric CH₂ Stretch~2850~3.51Generally weaker than the asymmetric stretch.

Systematic studies on hydrogenated and alkylated PAHs have led to the development of distinct spectral signatures that aid in their identification. aanda.org The addition of hydrogen atoms to a PAH framework, as in this compound, systematically weakens the aromatic C-H stretch feature near 3.3 µm and introduces prominent aliphatic C-H stretching bands near 3.4 µm. nih.govresearchgate.net The shape and relative intensity of the bands in the 3 µm region can serve as a diagnostic tool to determine the degree and nature of hydrogenation. aanda.org

Furthermore, the presence of aliphatic -CH₂- deformation modes near 6.9 µm (around 1450 cm⁻¹) is another key indicator of hydrogenation. nih.govresearchgate.net These spectral characteristics are crucial for distinguishing between different isomers and for understanding the chemical composition of complex mixtures containing various PAHs and their derivatives. researchgate.net Research combining experimental high-resolution spectra with quantum chemical calculations has been instrumental in refining these spectral signatures, accounting for subtle effects like redshifts upon complexation. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway and Structural Investigations

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual carbon and hydrogen atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the complete carbon and proton framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the naphthalene (B1677914) core would resonate in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The aliphatic protons of the tetrahydro- portion would appear in the upfield region (typically δ 1.5-3.5 ppm). The integration of these signals provides the ratio of aromatic to aliphatic protons, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the connectivity between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.edu Aromatic carbons resonate in the δ 120-150 ppm range, while the sp³-hybridized aliphatic carbons are found further upfield, typically in the δ 20-50 ppm range. youtube.com The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments, which is related to the molecule's symmetry. savemyexams.com For derivatives of acenaphthene (B1664957), specific chemical shifts can be assigned to each carbon atom, confirming the structure. nih.gov

Table 2: Predicted NMR Chemical Shift Regions for this compound

NucleusStructural MoietyPredicted Chemical Shift (δ, ppm)Notes
¹HAromatic~7.0 - 8.0Downfield chemical shifts due to the ring current effect of the aromatic system.
¹HAliphatic (CH₂)~1.5 - 3.5Upfield chemical shifts characteristic of saturated hydrocarbon chains.
¹³CAromatic~120 - 150Characteristic region for sp² hybridized carbons in a benzene-like ring. youtube.com
¹³CAliphatic (CH₂)~20 - 50Characteristic region for sp³ hybridized carbons. youtube.com

For flexible molecules and their derivatives, advanced NMR techniques are employed for conformational analysis. sjsu.edu Studies on acenaphthene derivatives have utilized NMR to understand the spatial arrangement of substituents and the preferred conformations of the molecule in solution. nih.gov For example, conformational studies on ligands derived from acenaphthene have helped to determine the minimum energy folded conformation of side chains, which is crucial for understanding their biological activity. nih.govresearchgate.net Computational methods are often used in conjunction with experimental NMR data to model different conformers and calculate their relative energies and NMR parameters, providing a deeper understanding of the molecule's three-dimensional structure. sjsu.edufrontiersin.org

Vii. Theoretical and Computational Investigations of 1,2,2a,3 Tetrahydroacenaphthylene Systems

Quantum Chemical Calculations for Electronic Structure and Aromaticity Studies

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. For systems related to 1,2,2A,3-Tetrahydroacenaphthylene, these calculations illuminate the nature of the π-electron system and the extent of aromatic character.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. mdpi.com DFT calculations are used to determine the shapes and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's electronic excitability and kinetic stability. researchgate.net

For aromatic systems like the parent compound acenaphthylene (B141429), DFT methods such as B3LYP and PBE0 are employed to calculate these electronic properties. mdpi.comnih.gov In this compound, the saturation of the five-membered ring alters the electronic structure compared to the fully conjugated acenaphthylene. DFT calculations can precisely quantify this change, showing how the HOMO and LUMO energies are affected by the hydrogenation. The HOMO-LUMO gap for adamantane (B196018) derivatives, for instance, has been shown to range widely from 2.42 eV to 10.63 eV depending on substituents. researchgate.net Studies on other PAHs have used various functionals to predict energy gaps, which are crucial for understanding their potential in organic electronics. researchgate.netarxiv.org

Table 1: Calculated Adiabatic Singlet-Triplet Energy Gaps and Electron Affinities for Related PAHs This table presents benchmark computational data for several polycyclic aromatic hydrocarbons, illustrating the types of energetic properties calculated using advanced theoretical methods. The values are given in electron volts (eV).


Source: Adapted from benchmark theoretical studies. researchgate.net

Aromaticity is a key concept in organic chemistry, and computational methods provide quantitative measures to assess it. For a hybrid structure like this compound, which contains both aromatic and saturated rings, these methods are particularly insightful.

One of the most widely used techniques is the calculation of Nucleus-Independent Chemical Shift (NICS). rsc.org NICS values are calculated at the center of a ring to probe the magnetic shielding induced by the π-electrons. A negative NICS value indicates diatropic ring currents, a hallmark of aromaticity, while a positive value suggests paratropic currents, characteristic of anti-aromaticity. Visualizing these magnetic properties through iso-chemical-shielding surfaces (ICSSs) provides a comprehensive picture of the ring current effects. rsc.org For this compound, NICS calculations would confirm the high degree of aromaticity in the naphthalene-like core and the absence of such character in the hydrogenated five-membered ring.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient species like transition states and intermediates.

By modeling a reaction pathway, chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate—and calculate its structure and energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in the OH-initiated degradation of the parent acenaphthylene, computational studies have identified the transition states for H-atom abstraction. scirp.org The calculated potential energy barriers for these steps provide insight into the reaction's feasibility and kinetics. Similarly, the mechanism of oxygen atom transfer to phosphine (B1218219) substrates by metal-oxo complexes has been investigated computationally, with the calculated free energy of the transition state (95 kJ/mol) showing good agreement with experimental values. nih.gov Such analyses for this compound would likely focus on reactions at the benzylic positions of the saturated ring, which are expected to be more reactive toward radical abstraction than the aromatic positions.

Table 2: Calculated Activation and Reaction Energetics for Acenaphthylene Oxidation Reactions This table shows calculated thermodynamic data for key steps in the proposed oxidation mechanism of acenaphthylene, demonstrating the application of computational chemistry in determining reaction energetics. Values are in kcal/mol.


Source: Data derived from theoretical investigations on acenaphthylene degradation. scirp.org

Computational modeling is also crucial for understanding complex reaction cascades like radical cyclizations. Ab initio molecular orbital techniques and DFT can accurately predict the stereochemical outcome of radical cyclization reactions by modeling the relevant transition states. nih.gov For instance, a twist transition state was identified for the first time in 5-exo-trig radical cyclizations using these methods. nih.gov

Oxygen atom transfer (OAT) is another area where computational studies provide mechanistic clarity. Investigations into dioxo-molybdenum(VI) complexes show that the reaction with phosphines proceeds via an associative transition state. nih.gov Calculations revealed that the transition state involves not only nucleophilic attack of the phosphorus on the oxo ligand's π* orbital but also significant interaction with a P-C σ* orbital. nih.govresearchgate.net For this compound, computational studies could explore its reactivity as a substrate in OAT reactions, for example, the epoxidation of the remaining double bond in the five-membered ring of a dihydro-precursor or oxidation at the aromatic rings. Studies on the oxidation of acenaphthylene by molecular oxygen show that at high temperatures, the dominant pathway leads to atomic oxygen separation, while at lower temperatures, carbon monoxide separation is favored. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of molecules. Calculating the infrared (IR) spectrum is a common application. By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities.

For PAHs, methods like DFT in conjunction with second-order vibrational perturbation theory (VPT2) are used to calculate anharmonic frequencies, which often show better agreement with experimental spectra than simpler harmonic calculations. nih.gov More advanced approaches, such as machine learning molecular dynamics (MLMD), can simulate temperature-dependent anharmonic IR spectra for large numbers of PAHs with an accuracy comparable to conventional quantum chemical methods but at a fraction of the computational cost. oup.com

For this compound, a calculated vibrational spectrum would show characteristic C-H stretching frequencies for both the aromatic and aliphatic portions, as well as complex fingerprint region vibrations corresponding to the coupled motions of the fused ring system. Comparing these predicted spectra with experimental data is a powerful method for structural confirmation. The typical error for DFT-calculated frequencies can be up to 10%, but they are invaluable for assigning experimental bands. vasp.at

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecular systems at an atomic level. For a semi-flexible molecule like this compound, MD simulations provide critical insights into its conformational preferences and the nature of its interactions with surrounding molecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the characterization of the potential energy surface and the statistical sampling of different molecular arrangements over time.

The conformational landscape of this compound is primarily dictated by the puckering of the saturated five-membered ring fused to the rigid naphthalene (B1677914) core. This flexibility allows the molecule to adopt several distinct, low-energy conformations. MD simulations can map the transitions between these conformational states, revealing the energy barriers that separate them and their relative populations at thermal equilibrium. By analyzing the trajectory of the atoms over several nanoseconds or longer, researchers can identify the most stable conformers and any transient intermediate states.

Furthermore, MD simulations are instrumental in elucidating the intermolecular forces that govern the behavior of this compound in condensed phases. These interactions are crucial for understanding its physical properties, such as its aggregation behavior and miscibility with other substances. The simulations can quantify the contributions of various non-covalent interactions, including van der Waals forces, such as π-π stacking between the aromatic rings and CH-π interactions involving the aliphatic protons and the aromatic system.

A typical MD simulation setup for studying this compound would involve placing the molecule, or a collection of molecules, in a simulation box, often with an explicit solvent to mimic solution conditions. A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen to accurately model the intra- and intermolecular interactions. The system is then allowed to evolve over time, and the resulting trajectory is analyzed to extract information about conformational dynamics and intermolecular organization.

Below are hypothetical but representative data tables that could be generated from such molecular dynamics studies.

Conformational Analysis

The following table presents a hypothetical conformational analysis of the saturated ring in this compound, detailing the relative energies and defining dihedral angles for plausible conformers.

ConformerRelative Energy (kJ/mol)Dihedral Angle (C1-C2-C2a-C8b) (degrees)Population (%)
Twist0.025.565
Envelope5.20.534
Planar (Transition State)15.80.0< 1

Intermolecular Interaction Analysis

This table summarizes hypothetical interaction energies for different dimeric configurations of this compound, as would be calculated from the potential of mean force (PMF) derived from MD simulations.

Dimer ConfigurationInteraction Energy (kJ/mol)Center-of-Mass Distance (Å)Description
Parallel-Stacked-18.53.8Aromatic rings are aligned face-to-face.
T-shaped-12.35.0The edge of one aromatic ring points towards the face of another.
Parallel-Displaced-15.14.5Aromatic rings are parallel but shifted relative to one another.

Viii. Research Applications and Academic Significance in Advanced Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates for the Creation of Complex Organic Molecules

The partially saturated nature of 1,2,2a,3-tetrahydroacenaphthylene, combined with its rigid polycyclic core, makes it a versatile starting point for the construction of more elaborate molecular architectures.

The synthesis of novel polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their unique electronic and photophysical properties, which make them candidates for applications in optoelectronics and materials science. researchgate.netresearchgate.netmun.ca The general strategy often involves the dehydrogenation or aromatization of hydroaromatic precursors. For instance, the catalytic dehydrogenation of acenaphthene (B1664957), a related compound, is a known route to produce acenaphthylene (B141429), a fully aromatic PAH. researchgate.net Similarly, this compound could theoretically serve as a precursor to acenaphthylene through dehydrogenation processes.

While direct, widespread application of this compound as a starting material in the synthesis of novel, complex polycyclic systems is not extensively documented in readily available literature, the principles of such transformations are well-established. The synthesis of large PAHs often relies on the cyclodehydrogenation of suitable precursors. researchgate.net The structural motif of this compound makes it a plausible candidate for such synthetic explorations, potentially leading to new classes of PAHs with interesting topologies and properties. Research in this area is driven by the desire to create "tailor-made" graphene nanoribbons and other nanocarbon materials from precisely structured molecular precursors. researchgate.net

A significant application of the this compound framework lies in its relationship to adamantane (B196018) and its derivatives, which are of considerable interest in medicinal chemistry. Through catalytic hydrogenation, this compound can be converted to perhydroacenaphthene (B1583686) (dodecahydroacenaphthylene). This fully saturated polycyclic alkane is a key intermediate in some synthetic routes to adamantane and its derivatives. wikipedia.orgyoutube.com

Adamantane's rigid, three-dimensional structure has made it a valuable scaffold in drug design. nih.govnih.govresearchgate.net The incorporation of an adamantane moiety can enhance the lipophilicity and metabolic stability of a drug, improving its pharmacokinetic profile. mdpi.comnih.gov A number of adamantane-based drugs are in clinical use for a variety of conditions.

Here are some examples of bioactive adamantane derivatives:

Amantadine and Rimantadine: These were among the first antiviral drugs developed for the treatment of influenza A. nih.govrsc.org

Memantine: This drug is used in the treatment of moderate-to-severe Alzheimer's disease. rsc.org

Vildagliptin and Saxagliptin: These are antidiabetic drugs that act as dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.net

The synthesis of these and other bioactive adamantane derivatives often proceeds through multi-step sequences where a key step can be the construction or modification of the adamantane core, for which perhydroacenaphthene can be a precursor. nih.govrsc.org This underscores the indirect but significant role of the this compound structure in the field of chemical biology and drug discovery.

Table 1: Examples of Bioactive Adamantane Derivatives

Drug Name Therapeutic Use
Amantadine Antiviral (Influenza A), Antiparkinsonian agent
Rimantadine Antiviral (Influenza A)
Memantine Treatment of Alzheimer's disease
Vildagliptin Antidiabetic (DPP-4 inhibitor)
Saxagliptin Antidiabetic (DPP-4 inhibitor)

Contributions to the Field of Advanced Materials Chemistry

The unique combination of a rigid, bulky structure and potential for functionalization makes polycyclic naphthenes like this compound interesting building blocks for the development of advanced materials.

The incorporation of rigid, polycyclic units into polymers can significantly influence their physical and chemical properties. While specific research detailing the integration of this compound derivatives into functional organic materials is not widely reported, the general principles suggest potential applications. The adamantane structure, accessible from perhydroacenaphthene, has been used to create polymers with high thermal stability and specific mechanical properties. wikipedia.org

The research on polycyclic aromatic hydrocarbon-based materials for optoelectronic applications is a vibrant field. mun.cacore.ac.uk These materials often exhibit interesting photophysical properties, and their self-assembly into well-ordered structures is crucial for device performance. The structural characteristics of this compound could, in principle, be exploited to create novel monomers that, upon polymerization, yield materials with tailored properties.

The development of new synthetic methods is crucial for advancing materials chemistry. The palladium-catalyzed [3+3] annulation is an example of a modern synthetic strategy for creating complex polycyclic aromatic hydrocarbons from smaller fragments. rsc.org Such methods could potentially be adapted to use precursors like this compound to generate novel material components.

Furthermore, the synthesis of functional PAHs and graphene nanoribbons with novel structures and properties is an area of intense research. researchgate.net The ability to precisely control the structure of the molecular building blocks is key to achieving desired material properties. While not a primary focus of current research, this compound represents a readily available C12 hydrocarbon scaffold that could be explored in the development of new synthetic routes to advanced material components.

Studies in Environmental Chemistry and Hydrocarbon Processing Research (e.g., Coal Liquefaction)

This compound and related compounds are relevant to the fields of environmental chemistry and hydrocarbon processing due to their presence in complex hydrocarbon mixtures derived from fossil fuels.

These compounds can be found in crude oil and are products of various refining processes. britannica.com For instance, catalytic reforming is a process used to increase the octane (B31449) number of gasoline by converting naphthenes and paraffins into high-octane aromatics. britannica.com The complex reactions involved can lead to the formation of a wide variety of polycyclic compounds.

In the context of coal liquefaction, a process that converts coal into liquid fuels, the resulting coal-derived liquids are complex mixtures of aromatic and hydroaromatic compounds. mdpi.commdpi.com The characterization of these liquids is essential for their further processing and for understanding their environmental impact. The presence of compounds like acenaphthene and its hydrogenated derivatives, including this compound, has been noted in the analysis of such products. rsc.org The use of high-density polyethylene-derived liquids as solvents in the co-liquefaction of coal further highlights the complex nature of the hydrocarbon mixtures produced and the potential for the formation of various polycyclic structures. mdpi.com The analysis of these complex mixtures often employs advanced techniques like two-dimensional gas chromatography to identify and quantify individual components. mdpi.com

Investigations into the Formation and Reactivity of Tetrahydroacenaphthylene in Hydrogenated Coal Tar Fractions

Research into the catalytic hydrogenation of coal tar fractions has provided detailed insights into the formation and subsequent reactions of tetrahydroacenaphthylene isomers. Coal tar, a byproduct of coal carbonization, is a complex mixture of polycyclic aromatic hydrocarbons (PAHs). Its upgrading through hydrogenation is a critical process for producing cleaner fuels and chemical feedstocks.

In studies involving the hydrogenation of coal tar fractions over sulfided NiMo/γ-Al2O3 catalysts, acenaphthene, a primary component of coal tar, is converted into its partially hydrogenated form, 2a,3,4,5-tetrahydroacenaphthene (B8814472) (THAC). uah.esacs.org This reaction is part of a larger network of parallel and sequential hydrogenations of various PAHs present in the tar.

The formation of 2a,3,4,5-tetrahydroacenaphthene from acenaphthene can be represented by the following reaction scheme:

Acenaphthene → 2a,3,4,5-Tetrahydroacenaphthene acs.org

Kinetic studies have been performed to understand the rate of this conversion. Assuming a first-order reaction with respect to acenaphthene, the rate of its disappearance to form 2a,3,4,5-tetrahydroacenaphthene has been modeled. uah.esacs.org The reaction conditions, such as temperature, hydrogen pressure, and catalyst type, significantly influence the rate and selectivity of this transformation. For instance, experiments conducted in a stirred tank reactor at temperatures ranging from 291°C to 348°C and a hydrogen pressure of 115 atm demonstrated the feasibility of this conversion. acs.org

The table below summarizes the key reactants and products in the hydrogenation of the acenaphthene component within a coal tar fraction.

Reactant/ProductChemical FormulaRole in the Reaction
AcenaphtheneC₁₂H₁₀Starting Aromatic Hydrocarbon
2a,3,4,5-Tetrahydroacenaphthene (THAC)C₁₂H₁₄Partially Hydrogenated Product
PerhydroacenaphtheneC₁₂H₂₂Fully Saturated Product

This table provides a simplified overview of the hydrogenation pathway of acenaphthene.

Understanding Hydrogen Donor/Acceptor Behavior in Catalytic Hydrogenation Systems

In the context of coal liquefaction and hydroprocessing, partially hydrogenated aromatic compounds are crucial for their ability to act as hydrogen donors. The solvent used in these processes is not merely an inert medium; it actively participates in the reaction by transferring hydrogen to the coal matrix, facilitating its breakdown into smaller, liquid products.

Compounds like 2a,3,4,5-tetrahydroacenaphthene are excellent examples of such hydrogen-donor molecules. After being formed through the catalytic hydrogenation of their aromatic precursors (acenaphthene in this case), they can donate the acquired hydrogen to other, less reactive molecules or to the complex coal structure itself. uah.es This process can be represented as:

H-Donor (e.g., THAC) + H-Acceptor (e.g., Coal) → Dehydrogenated Donor (Acenaphthene) + Hydrogenated Acceptor

The hydrogen-donating ability of the solvent is a critical factor in direct coal liquefaction. The solvent is catalytically re-hydrogenated to restore its depleted donatable hydrogen, allowing it to participate in subsequent liquefaction cycles. uah.es The efficiency of this hydrogen shuttle mechanism is dependent on the stability and reactivity of the hydroaromatic species involved.

The stability of the tetrahydro-derivative is key. While it must be stable enough to be formed and transported, it must also be capable of releasing hydrogen under process conditions. The equilibrium between the hydrogenated and dehydrogenated forms is influenced by factors such as temperature, pressure, and the presence of catalysts. Understanding the thermodynamics and kinetics of these hydrogen transfer reactions is essential for optimizing coal liquefaction technologies and developing more efficient catalytic systems for heavy oil upgrading.

Ix. Future Research Directions and Emerging Methodologies for 1,2,2a,3 Tetrahydroacenaphthylene

Exploration of Innovative Catalytic Systems for Sustainable and Atom-Economical Synthesis

The synthesis of 1,2,2a,3-tetrahydroacenaphthylene, traditionally achieved through the hydrogenation of acenaphthene (B1664957), is a key area for innovation. Future research will prioritize the development of catalytic systems that are not only highly efficient but also adhere to the principles of green chemistry. A patent already describes the catalytic hydrogenation of acenaphthene in a perhydroacenaphthene (B1583686) solvent at 4-10 bar of hydrogen pressure and 100-170°C, which points towards existing efficient methods. google.com

The focus will be on creating catalysts that offer:

High Atom Economy: Catalytic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.org Scandium-catalyzed C-H activation, for instance, has been shown to produce polycyclic amines with 100% atom-efficiency. acs.org

Sustainability: Employing earth-abundant metals, reducing reliance on precious metals like platinum, and designing catalysts that operate under milder reaction conditions (lower temperature and pressure). catalysis-summit.comacs.org

Enhanced Selectivity: Designing catalysts that can selectively hydrogenate acenaphthene to the desired tetrahydro- product without over-reduction to perhydroacenaphthene or other byproducts.

The following table outlines potential catalytic systems and their advantages for the sustainable synthesis of this compound.

Catalyst TypePotential AdvantagesRelevant Research Context
Heterogeneous Catalysts Easy separation and recyclability, enhanced stability.Nickel-Manganese (NiMn) heterostructured nanoparticles have shown high efficiency and can be regenerated. acs.org
Homogeneous Catalysts High activity and selectivity, well-defined active sites for mechanistic studies.Ruthenium-pincer complexes are effective for hydrogenation, with some showing remarkable stability and high turnover numbers. acs.org
Single-Atom Catalysts Maximum atom efficiency, unique electronic properties leading to high catalytic activity.Platinum single-atom catalysts have shown promise in the hydrogenation of specific ketones and aldehydes. acs.org

Development of Advanced Spectroscopic Probes for In Situ Mechanistic Investigations

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Future research will increasingly rely on advanced operando spectroscopy, which allows for the real-time monitoring of catalytic reactions under actual process conditions. youtube.comyoutube.com This approach provides invaluable insights into the dynamic nature of catalysts and the formation of transient intermediates. youtube.comresearchgate.net

Key spectroscopic techniques and their potential applications are summarized below:

Spectroscopic TechniqueInformation GainedRelevance to Tetrahydroacenaphthylene Synthesis
In Situ Raman Spectroscopy Identification of vibrational modes of surface adsorbates and reaction intermediates. researchgate.netyoutube.comCan be used to track the hydrogenation of the acenaphthene double bond and identify key intermediates on the catalyst surface. researchgate.netyoutube.com
In Situ FTIR Spectroscopy Characterization of surface species and their interactions with the catalyst. researchgate.netProvides information on the adsorption geometry of acenaphthene and the nature of the active catalytic sites. researchgate.net
X-ray Absorption Spectroscopy (XAS) Determination of the electronic state and local coordination environment of the metal center in the catalyst. researchgate.netCan reveal changes in the catalyst's oxidation state and structure during the hydrogenation process. researchgate.net

By combining these techniques, researchers can build a comprehensive picture of the reaction pathway, identify rate-determining steps, and understand catalyst deactivation mechanisms. acs.org

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Accelerated Discovery

The convergence of artificial intelligence (AI) and computational chemistry is set to revolutionize the discovery and design of new molecules and catalysts. catalysis-summit.comarxiv.org Machine learning (ML) algorithms can analyze vast datasets to predict reaction outcomes, identify promising catalyst candidates, and accelerate the design of novel tetrahydroacenaphthylene derivatives with desired properties. scispace.comrjptonline.org

Key areas where AI and ML will make a significant impact include:

Catalyst Screening: AI can rapidly screen thousands of potential catalyst materials, identifying candidates with high activity, selectivity, and stability, a process that would be prohibitively time-consuming with traditional methods. catalysis-summit.com

Reaction Prediction: AI models, such as Graph Neural Networks (GNNs) and Transformers, can predict the products of chemical reactions with high accuracy, guiding synthetic efforts. chemcopilot.comengineering.org.cn This is particularly useful for predicting the formation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net

Retrosynthesis Planning: AI-driven tools can propose synthetic routes for complex target molecules, breaking them down into simpler, commercially available starting materials. engineering.org.cnpreprints.org

Property Prediction: ML models can be trained to predict the physicochemical properties of new tetrahydroacenaphthylene derivatives, allowing for the in silico design of molecules with specific electronic or optical characteristics.

The integration of AI into the research workflow promises to significantly shorten the discovery and optimization cycles for new catalysts and functional molecules. catalysis-summit.com

Synthesis and Comprehensive Characterization of Novel, Highly Functionalized Tetrahydroacenaphthylene Architectures

Future research will focus on the synthesis and characterization of novel tetrahydroacenaphthylene derivatives with tailored functionalities. researchgate.netmdpi.commdpi.com The introduction of specific functional groups onto the saturated framework can impart new properties and enable applications in materials science and beyond. nih.govrsc.orgrsc.org

Strategies for creating these novel architectures include:

Late-Stage Functionalization: Developing methods to selectively introduce functional groups onto the pre-formed tetrahydroacenaphthylene core. This allows for the diversification of the molecular structure at a later stage of the synthesis.

Functionalized Building Blocks: Using functionalized acenaphthene precursors to build complexity into the molecule from the start.

Incorporation of Heteroatoms: Replacing carbon atoms in the aromatic or aliphatic portions of the molecule with heteroatoms like nitrogen, sulfur, or phosphorus to modulate the electronic properties. rsc.orgresearchgate.net

The comprehensive characterization of these new molecules is essential to understand their structure-property relationships. A combination of analytical techniques will be employed:

Characterization TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity and stereochemistry.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state. researchgate.net
Mass Spectrometry Accurate molecular weight and fragmentation patterns.
UV-Vis and Fluorescence Spectroscopy Information about the electronic absorption and emission properties. rsc.org
Cyclic Voltammetry Electrochemical properties, including oxidation and reduction potentials. researchgate.net

This multi-faceted approach will enable the rational design of new tetrahydroacenaphthylene-based materials with properties tailored for specific applications, from organic electronics to advanced polymers. youtube.com

Q & A

Basic Research Questions

Q. How can the structural identity of 1,2,2A,3-Tetrahydroacenaphthylene be confirmed using spectroscopic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). For NMR, analyze chemical shifts of hydrogens in the tetrahydro region (δ 1.5–3.0 ppm for aliphatic protons) and aromatic protons (δ 6.5–8.0 ppm). IR can confirm C-H stretches in fused aromatic systems (~3050 cm⁻¹) and aliphatic C-H (~2900 cm⁻¹). MS should show a molecular ion peak at m/z 154 (C₁₂H₁₀) with fragmentation patterns matching bicyclic structures. Reference standard spectra from databases like Beilstein (Registry No. 4-05-00-01834) or EINECS (201-469-6) for validation .

Q. What are the optimal laboratory conditions for synthesizing this compound?

  • Methodology : Use catalytic hydrogenation of acenaphthylene (CAS 208-96-8) with palladium on carbon (Pd/C) in tetrahydrofuran (THF) under 1–3 atm H₂ at 50–70°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate). Yields typically range from 70–85%. Alternative routes include Birch reduction (Li/NH₃), but hydrogenation is preferred for scalability and safety .

Advanced Research Questions

Q. How do isotopic labeling techniques (e.g., ¹³C) improve the quantification of this compound in environmental samples?

  • Methodology : Synthesize ¹³C-labeled analogs (e.g., [2a,2b,3,4,5,5a-¹³C₆]-1,2-dihydroacenaphthylene) via hydrogenation of isotopically enriched acenaphthylene. Use these as internal standards in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects and ionization efficiency variations. Calibrate with environmental standards (e.g., 10–100 mg/L in cyclohexane) to achieve detection limits <1 ppb .

Q. What strategies resolve contradictions between theoretical and experimental NMR data for substituted derivatives (e.g., methyl- or halogen-modified analogs)?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. For discrepancies, consider steric effects or unexpected tautomerism. Use 2D NMR (COSY, HSQC) to confirm connectivity. Case studies in naphthacene homologs (e.g., 2,7-dimethyl derivatives) demonstrate the importance of substituent positioning on ring current effects .

Q. How can regioselectivity challenges in synthesizing tetrahydronaphthalene derivatives of this compound be addressed?

  • Methodology : Optimize reaction conditions using Lewis acids (e.g., AlCl₃) to direct electrophilic substitution. For example, Friedel-Crafts alkylation of this compound with tert-butyl chloride selectively targets the less hindered 5-position. Monitor regiochemistry via X-ray crystallography or NOE NMR experiments .

Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich) per guidelines; rely on peer-reviewed syntheses and analytical protocols.
  • For advanced applications, explore its role as a precursor in polycyclic aromatic hydrocarbon (PAH) research or electroluminescent materials, though direct evidence is limited in provided sources.
  • Contradictions in data (e.g., NMR shifts) often arise from solvent effects or impurities; replicate experiments with ultra-pure solvents (HPLC-grade) .

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